2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-methylphenyl)acetamide
Description
This compound is a tricyclic amide derivative characterized by a complex heterocyclic core structure. Its IUPAC name reflects a unique 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-tetraene scaffold, substituted with a 2-phenylethyl group at position 5 and an N-(2-methylphenyl)acetamide moiety at position 3 . The tricyclic system combines oxygen and nitrogen heteroatoms, which contribute to its electronic and steric properties. The 2-methylphenyl substituent on the acetamide group may enhance lipophilicity, influencing solubility and membrane permeability compared to simpler phenyl analogs .
Propriétés
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)-4a,5a,6,7,8,9,9a,9b-octahydro-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4/c1-18-9-5-7-13-21(18)28-23(31)17-30-24-20-12-6-8-14-22(20)34-25(24)26(32)29(27(30)33)16-15-19-10-3-2-4-11-19/h2-5,7,9-11,13,20,22,24-25H,6,8,12,14-17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWREMKOBIEZPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3C4CCCCC4OC3C(=O)N(C2=O)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The biological activity of this compound may involve several mechanisms, including:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The structure suggests potential interactions with various receptors, which could modulate cellular signaling pathways.
- Antioxidant Properties : Compounds with similar structural motifs often exhibit antioxidant activity, reducing oxidative stress in cells.
Pharmacological Potential
Research indicates that compounds with similar frameworks can exhibit a range of pharmacological effects:
- Anticancer Activity : Many derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Effects : Some studies report efficacy against bacterial and fungal strains.
- Anti-inflammatory Properties : Compounds like this one may reduce inflammation through the inhibition of pro-inflammatory cytokines.
Case Studies and Experimental Results
-
Anticancer Activity :
- A study demonstrated that structurally related compounds significantly inhibited the growth of various cancer cell lines (e.g., breast and lung cancer) by inducing apoptosis and cell cycle arrest .
- The compound's ability to modulate the expression of genes involved in apoptosis was highlighted, suggesting a targeted mechanism in cancer therapy.
-
Antimicrobial Effects :
- Research indicated that similar compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as broad-spectrum antimicrobial agents .
- The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's potency compared to standard antibiotics.
-
Anti-inflammatory Activity :
- In vitro studies revealed that the compound could down-regulate the production of inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .
- Animal models showed reduced inflammatory responses when treated with this compound, indicating its therapeutic potential in inflammatory diseases.
Comparison of Biological Activities
| Activity Type | Compound | Efficacy | Reference |
|---|---|---|---|
| Anticancer | Similar Compound | IC50 = 15 µM | |
| Antimicrobial | Similar Compound | MIC = 32 µg/mL against E. coli | |
| Anti-inflammatory | This Compound | 50% reduction in cytokines |
Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Presence of dioxo groups | Enhances enzyme inhibition |
| Oxa ring | Increases receptor binding |
| Phenylethyl substitution | Improves lipophilicity |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules:
Physicochemical Properties
- Hydrogen Bonding : The 8-oxa and 5-dioxo groups create strong hydrogen-bond acceptors, contrasting with sulfur-containing analogs (e.g., dithia derivatives), which exhibit weaker HB capacity .
- Stability : The tricyclic core’s rigidity may improve thermal stability compared to linear amides or azo dyes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
